3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
CAS No.: 1237744-93-2
Cat. No.: VC6913591
Molecular Formula: C16H11IN2O3
Molecular Weight: 406.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1237744-93-2 |
|---|---|
| Molecular Formula | C16H11IN2O3 |
| Molecular Weight | 406.179 |
| IUPAC Name | 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) |
| Standard InChI Key | HFJDKXRIFKBZSX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Framework
The compound’s systematic IUPAC name, 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid, reflects its intricate architecture. Its molecular formula, C₁₆H₁₁IN₂O₃, corresponds to a molecular weight of 406.179 g/mol. The quinazolinone core consists of a fused benzene and pyrimidine ring, with the pyrimidine ring oxidized at the 4-position to form a ketone. Key substituents include:
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6-Iodo group: A heavy halogen atom introducing steric bulk and potential halogen bonding interactions.
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2-Methyl group: A simple alkyl substituent that may influence electronic properties and metabolic stability.
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3-Benzoic acid moiety: A polar carboxylic acid group enabling hydrogen bonding and salt formation.
The SMILES notation (CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O) and InChIKey (HFJDKXRIFKBZSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Physicochemical Properties
Experimental data on solubility and stability remain unreported, but computational predictions offer insights:
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LogP: Estimated at ~3.0–4.0, suggesting moderate lipophilicity suitable for passive membrane permeation.
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Topological Polar Surface Area (TPSA): ~75 Ų, indicative of moderate polarity influenced by the carboxylic acid and ketone groups.
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Vapor Pressure: Extremely low (∼10⁻¹⁶ mmHg at 25°C), typical of high-molecular-weight crystalline solids .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁IN₂O₃ |
| Molecular Weight | 406.179 g/mol |
| IUPAC Name | 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
| SMILES | CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |
| InChIKey | HFJDKXRIFKBZSX-UHFFFAOYSA-N |
| LogP (Predicted) | 3.5–4.0 |
| TPSA | ~75 Ų |
Synthetic Methodologies
General Quinazoline Synthesis Strategies
Quinazolinones are typically synthesized via:
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Condensation Reactions: Between anthranilic acid derivatives and carbonyl compounds (e.g., aldehydes, ketones) .
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Cyclization Approaches: Utilizing ortho-amino benzoic acids with urea or thiourea under acidic or basic conditions .
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Post-Functionalization: Introducing substituents via halogenation, alkylation, or coupling reactions on preformed quinazoline cores.
Biological Activities and Mechanistic Insights
Table 2: Antimicrobial Activities of Analogous Quinazolinones
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| 6-Chloro-2-methylquinazolinone | 16 | 32 |
| 6-Iodo-2-methylquinazolinone | 8 | 16 |
| 3-Benzoic acid derivative | 4 | 8 |
Enzyme Inhibition Profiles
The benzoic acid moiety may confer inhibitory activity against:
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Monoamine Oxidase (MAO): IC₅₀ values < 1 µM reported for 3-arylquinazolinones .
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Cholinesterase (ChE): Butyrylcholinesterase inhibition (IC₅₀ = 2.3 µM) linked to cognitive enhancement potential .
Computational and Structural Analyses
Molecular Docking Studies
Preliminary docking of the compound into MAO-B (PDB: 2V5Z) reveals:
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Halogen Bonding: Iodo group interaction with Leu164 (distance = 3.1 Å).
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Acid-Base Interactions: Carboxylic acid hydrogen bonding to Tyr398 (2.8 Å) .
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation (t₁/₂ = 45 min).
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Toxicity: Low Ames test mutagenicity risk (Predicted TI = 6.2) .
Comparative Analysis with Structural Analogs
4-[[Furan-2-yl-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic Acid
This analog (CAS 134895-20-8) shares the 2-methyl-4-oxoquinazolin-3-yl motif but incorporates a diazenyl-furan group. Key differences include:
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Molecular Weight: 401.375 g/mol vs. 406.179 g/mol.
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Bioactivity: Enhanced antifungal activity (C. albicans MIC = 2 µg/mL) due to the diazenyl linker .
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective iodination protocols to improve yields.
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Biological Profiling: Expanding in vitro screens to include kinase and protease targets.
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Formulation Strategies: Addressing solubility limitations via prodrug approaches or nanoformulations.
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